![molecular formula C19H14N4O5 B2563305 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034504-30-6](/img/structure/B2563305.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H14N4O5 and its molecular weight is 378.344. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create novel compounds with potential therapeutic properties .
- This compound can participate in catalytic reactions. For instance, it has been employed in the synthesis of other organic molecules, contributing to the development of new materials and bioactive compounds .
- The unique structure of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride makes it an interesting building block for heterocyclic compounds. Researchers explore its reactivity and versatility in designing functional molecules .
- Scientists investigate derivatives of this compound for potential antimicrobial activity. By modifying its structure, they aim to develop agents effective against bacteria, fungi, or viruses .
- Researchers use this compound as a tool in biochemical assays and enzyme inhibition studies. Its reactivity with specific enzymes provides insights into their mechanisms and potential drug targets .
- The core scaffold of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride inspires medicinal chemists. By introducing substituents, they explore its potential as a lead compound for drug development .
Pharmaceutical Intermediates
Catalysis and Organic Synthesis
Heterocyclic Chemistry
Antimicrobial Agents
Biochemical Assays and Enzyme Inhibition Studies
Medicinal Chemistry and Drug Design
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5/c24-16(13-10-11-4-1-2-6-14(11)28-18(13)26)21-8-9-23-17(25)12-5-3-7-20-15(12)22-19(23)27/h1-7,10H,8-9H2,(H,21,24)(H,20,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPLYOOGQMHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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